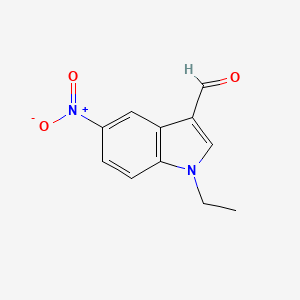

1-ethyl-5-nitro-1H-indole-3-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O3 |

|---|---|

Molecular Weight |

218.21 g/mol |

IUPAC Name |

1-ethyl-5-nitroindole-3-carbaldehyde |

InChI |

InChI=1S/C11H10N2O3/c1-2-12-6-8(7-14)10-5-9(13(15)16)3-4-11(10)12/h3-7H,2H2,1H3 |

InChI Key |

SKXJDBYBSNBMHM-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C2=C1C=CC(=C2)[N+](=O)[O-])C=O |

Origin of Product |

United States |

Reactivity and Elucidation of Reaction Mechanisms of 1 Ethyl 5 Nitro 1h Indole 3 Carbaldehyde

Transformations of the Nitro Group at Position 5

The nitro group is a strong electron-withdrawing group that deactivates the benzene (B151609) ring of the indole (B1671886) nucleus towards electrophilic substitution but activates it for nucleophilic aromatic substitution. wikipedia.org It also serves as a key functional handle for conversion into other important groups, most notably the amino group.

The reduction of the nitro group on the indole scaffold to an amino group is a fundamental transformation, yielding versatile intermediates for further functionalization. A common and effective method for this conversion is catalytic hydrogenation.

Research has demonstrated that the reduction of 5-nitroindole (B16589) derivatives can be efficiently achieved using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. d-nb.infonih.gov For instance, the hydrogenation of a similar compound, 1-methyl-5-nitro-1H-indole, yields 1-methyl-5-amino-1H-indole in high yield (96%). nih.gov This process is typically carried out in a solvent such as methanol at room temperature. d-nb.infonih.gov The resulting 5-aminoindole derivatives are valuable precursors for the synthesis of a wide range of biologically active molecules. d-nb.infonih.gov

Table 1: Conditions for Reductive Conversion of 5-Nitroindoles

| Reactant | Reagents & Conditions | Product | Yield |

|---|---|---|---|

| 1-Methyl-5-nitro-1H-indole | H₂, Pd/C, Methanol, Room Temperature | 1-Methyl-5-amino-1H-indole | 96% nih.gov |

It is important to note that the stability of the resulting amino-indole product can be a factor; some derivatives are reported to be unstable. d-nb.info

The presence of a strongly electron-withdrawing group, such as the nitro group, ortho or para to a potential leaving group on an aromatic ring facilitates nucleophilic aromatic substitution (SNAr). wikipedia.orgnih.gov In the case of 5-nitroindoles, the nitro group at the C5 position can activate the ring for such reactions. While direct displacement of the nitro group itself is less common without specific activation, it can act as a leaving group in certain intramolecular SNAr reactions, particularly in the synthesis of fused heterocyclic systems. researchgate.net

The general mechanism for SNAr reactions involves a two-step addition-elimination process. nih.gov A nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is enhanced by the presence of electron-withdrawing groups like the nitro group, which delocalize the negative charge. youtube.com In the second step, the leaving group is expelled, restoring the aromaticity of the ring. youtube.com

While specific examples detailing the displacement of the nitro group on 1-ethyl-5-nitro-1H-indole-3-carbaldehyde are not prevalent, the principle is well-established for nitro-activated aromatic systems. The reactivity in such pathways is highly dependent on the nature of the nucleophile and the reaction conditions.

Reactivity of the Carbaldehyde Moiety at Position 3

The carbaldehyde group at the C3 position is a versatile functional group that readily participates in a variety of reactions, including oxidation and condensation.

The aldehyde group of indole-3-carbaldehydes can be oxidized to the corresponding carboxylic acid. This transformation is a key step in the synthesis of indole-3-carboxylic acids, which are important building blocks in medicinal chemistry. Aldehyde oxidases are enzymes known to catalyze the conversion of aldehydes into their corresponding carboxylic acids. nih.gov

Chemical oxidation methods are also widely employed. For example, the oxidation of 1H-indole-3-carbaldehyde to isatin (indole-2,3-dione) can be achieved using iodoxybenzoic acid (IBX) in the presence of cerium(III) chloride heptahydrate. ekb.eg While this example involves further reaction, it demonstrates the susceptibility of the indole-3-carbaldehyde system to oxidation. The direct conversion to the carboxylic acid, 1-ethyl-5-nitro-1H-indole-3-carboxylic acid, can be accomplished using standard oxidizing agents suitable for aldehydes. The synthesis of related indole-2-carboxylic acids often involves multi-step sequences starting from precursors like nitrotoluenes. google.com

The carbonyl group of this compound is electrophilic and readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. nveo.orgacs.org This reaction is a cornerstone of heterocyclic synthesis and bioconjugation chemistry. rsc.org

The formation of Schiff bases typically involves the reaction of the aldehyde with an amine under conditions that facilitate the removal of water. acs.org These reactions have been successfully carried out with a variety of amino compounds, including amino acids and aminophenols, to produce novel heterocyclic Schiff bases. nih.govresearchgate.net

Table 2: Examples of Schiff Base Formation from Indole-3-carbaldehyde

| Aldehyde Reactant | Amine Reactant | Product Type |

|---|---|---|

| Indole-3-carbaldehyde | L-Amino Acids (e.g., histidine, leucine) | Indole-3-carboxaldehyde-Amino Acid Schiff Bases nih.gov |

| Indole-3-carbaldehyde | Aminophenols | Indole-3-carboxaldehyde-Aminophenol Schiff Bases nih.gov |

These condensation reactions are often catalyzed by acids or bases and can be performed in various solvents, including ethanol. acs.orgscirp.org The resulting Schiff bases are valuable intermediates and have been investigated for their own biological activities. nih.gov

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction between an aldehyde and a nitroalkane. This compound can react with nitroalkanes, such as nitromethane, to form β-nitro alcohols, which can then be dehydrated to yield nitrovinyl indoles.

The condensation of indole-3-carbaldehydes with nitromethane, typically catalyzed by a base like ammonium acetate, is a well-established method for synthesizing 3-(2-nitrovinyl)indoles. The reaction is usually carried out by heating the reactants. The resulting nitrovinyl group is a versatile synthetic handle. For example, it can be reduced to an aminoethyl group, providing a route to tryptamine derivatives.

Table 3: Henry Reaction with Indole-3-carbaldehyde

| Aldehyde Reactant | Nitroalkane | Catalyst/Conditions | Product |

|---|

This reaction provides an efficient pathway to extend the carbon chain at the C3 position and introduce a nitroalkene functionality, which is a valuable Michael acceptor and a precursor to other functional groups.

Carbon-Carbon (C–C) and Carbon-Nitrogen (C–N) Coupling Reactions

The indole nucleus is a privileged scaffold in medicinal chemistry and natural products, making the development of C–C and C–N bond-forming reactions a central theme in organic synthesis. For derivatives like this compound, the aldehyde group at the C3-position is a key functional handle for such transformations. researchgate.netekb.eg

Transition-metal-catalyzed cross-coupling reactions, particularly those involving palladium, have emerged as powerful methods for the direct functionalization of C–H bonds in indoles. nih.govbeilstein-journals.org Research into the C–H arylation of 1H-indole-3-carbaldehydes has shown that the C3-formyl group can effectively direct a palladium catalyst to the C4-position of the indole ring, facilitating C–C bond formation. nih.govacs.org However, the substitution pattern on the indole core significantly impacts this reactivity.

In a study investigating Pd(II)-catalyzed C–H arylation of various substituted 1H-indole-3-carbaldehydes with iodobenzene, no C4-arylation product was obtained for 5-substituted indoles, including 5-nitro-1H-indole-3-carbaldehyde. nih.gov This outcome highlights that the reaction is highly sensitive to steric hindrance at the C5-position, which prevents the necessary catalytic intermediate from forming. nih.gov While the C3-aldehyde can participate in various classical condensation reactions (e.g., Knoevenagel, Henry) to form C–C bonds, its utility in more advanced directed C–H functionalization is limited by the specific substitution on the indole framework.

Palladium-catalyzed C–N cross-coupling reactions are also fundamental in organic synthesis, providing routes to N-arylated heterocycles. acs.org While the N-H of an unprotected indole is a common site for such couplings, the N-ethyl group in the target molecule precludes direct N–H functionalization. Alternative pathways could involve C–H amination, but the electronic and steric profile of this compound, particularly the deactivating nitro group and the steric hindrance around the C4-position, presents significant challenges for achieving efficient C–N coupling at the carbocyclic ring.

Intrinsic Reactivity of the N-Ethylindole Nucleus

The reactivity of the N-ethylindole core in this compound is a product of the interplay between its constituent parts: the electron-rich indole nucleus, the N-ethyl substituent, the electron-withdrawing C5-nitro group, and the C3-carbaldehyde.

Electrophilic Aromatic Substitution Patterns in N-Substituted Indoles

The indole ring is an electron-rich aromatic system that is highly reactive towards electrophilic aromatic substitution (SEAr). nih.govpearson.comwikipedia.org The delocalization of the nitrogen lone pair into the ring system significantly increases the electron density, particularly at the C3-position of the pyrrole moiety. researchgate.net Consequently, electrophilic attack occurs preferentially at C3. nih.govresearchgate.net

In N-substituted indoles, such as N-ethylindole, this intrinsic reactivity pattern is maintained. The N-alkyl group has a minor electronic effect but does not alter the fundamental preference for C3 substitution. However, in this compound, the C3-position is already functionalized with a carbaldehyde group. This group is electron-withdrawing and deactivating, which would typically direct incoming electrophiles to other positions. If C3 is blocked, electrophilic substitution can occur at the C2-position, though this is electronically less favored. researchgate.net

Furthermore, the presence of the strongly deactivating nitro group at the C5-position significantly reduces the nucleophilicity of the benzene portion of the indole nucleus, making electrophilic substitution on this ring highly unfavorable. Therefore, any potential electrophilic substitution on this compound would be challenging and likely directed towards the C2-position, influenced by the combined deactivating effects of the C3-formyl and C5-nitro groups.

Derivatization and Strategic Applications As a Synthetic Precursor

Synthesis of Advanced Indole-Based Heterocyclic Systems

The carbaldehyde group is a key handle for elaborating the indole (B1671886) core into more complex, fused, and appended heterocyclic structures. This is often achieved through efficient one-pot, multi-component reactions that build molecular complexity in a single synthetic operation.

1-ethyl-5-nitro-1H-indole-3-carbaldehyde serves as the aldehyde component in the one-pot, four-component synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones. chemrevlett.com This reaction involves the condensation of phthalic anhydride, hydrazine hydrate, an active methylene compound (such as malononitrile or ethyl cyanoacetate), and the indole-3-carbaldehyde. chemrevlett.commazums.ac.ir The process efficiently forms multiple C-C and C-N bonds to construct the fused bicyclic nitrogen-containing heterocycle. Various catalysts, including Brønsted acidic ionic liquids like [Bu3NH][HSO4] or basic ionic liquids such as DBU acetate [DBUH][OAc], have been employed to facilitate this transformation under mild conditions, often solvent-free or in ethanol. chemrevlett.comchemrevlett.com The resulting polycyclic aromatic compounds are of significant interest in medicinal chemistry. mazums.ac.ir

Table 1: Four-Component Synthesis of Pyrazolo[1,2-b]phthalazine Derivatives

| Component 1 | Component 2 | Component 3 | Component 4 (Precursor) | Catalyst Example | Product Class |

|---|

The synthesis of thiazole and thiazolidine derivatives from this compound proceeds through a well-established multi-step sequence. The initial step involves the condensation of the carbaldehyde with a thiosemicarbazide in the presence of a catalytic amount of acid to form the corresponding thiosemicarbazone intermediate. mdpi.com This key intermediate can then undergo cyclization reactions to yield different heterocyclic cores.

Specifically, reaction of the thiosemicarbazone with ethyl bromoacetate in the presence of a base like sodium acetate leads to the formation of 1,3-thiazolidin-4-one derivatives. mdpi.comresearchgate.net This cyclization involves the nucleophilic attack of the sulfur atom on the electrophilic carbon of the bromoacetate, followed by intramolecular condensation. These thiazolidinone scaffolds are prominent in many biologically active molecules. nih.gov

Table 2: Synthesis of Indole-Substituted Thiazolidin-4-ones

| Step | Reactants | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | This compound, Thiosemicarbazide | Acetic acid, 80°C | 2-((1-ethyl-5-nitro-1H-indol-3-yl)methylene)hydrazine-1-carbothioamide (Thiosemicarbazone) |

This compound is an ideal aldehyde component for the one-pot, four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles. nih.gov This reaction typically involves the condensation of a 1,2-diketone (e.g., benzil), the aldehyde, a primary amine, and ammonium acetate. The use of efficient and reusable catalysts, such as nanocrystalline MgAl2O4, under ultrasonic irradiation can significantly improve reaction times and yields. nih.gov This methodology provides a straightforward and highly convergent route to complex imidazole structures, which are core components of many pharmaceutical agents. nih.gov

Table 3: Four-Component Synthesis of Tetrasubstituted Imidazoles

| Component 1 | Component 2 (Precursor) | Component 3 | Component 4 | Catalyst Example | Product Class |

|---|

Precursor in the Total Synthesis of Complex Natural Products and Analogues

While specific applications in the total synthesis of complex natural products are not extensively detailed, this compound serves as a crucial precursor for synthesizing heterocyclic systems that are analogues of, or share core scaffolds with, biologically active natural products. For instance, the pyrazolo[1,2-b]phthalazine-5,10-dione derivatives synthesized from this aldehyde are recognized as an important class of fused bicyclic nitrogen-containing heterocycles. mazums.ac.ir These structures are investigated as potential α-glucosidase inhibitors, which are a class of therapeutic agents used in the management of diabetes. mazums.ac.ir The ability to readily access these complex scaffolds from the title compound allows for the development of new classes of enzyme inhibitors and biologically active molecular probes.

Design and Preparation of Ligands for Coordination Chemistry

The reactivity of the indole N-H bond (in the parent compound) and the C-3 aldehyde group provides pathways for creating sophisticated ligands for metal coordination.

Dithiocarbamate ligands can be prepared from the parent 5-nitro-1H-indole-3-carbaldehyde, a pathway directly applicable to its N-ethyl analogue. The synthesis involves the reaction of the indole with carbon disulfide (CS2) in the presence of a base, such as potassium hydroxide or triethylamine. minarjournal.com This reaction introduces a dithiocarbamate group (-CSS-) at the N-1 position of the indole ring.

The resulting molecule, potassium or ammonium (1-ethyl-5-nitro-3-formyl-1H-indol-1-yl)methanedithioate, is a bidentate ligand capable of chelating to various transition metal ions through its two sulfur atoms. These ligands have been used to prepare complexes with metals such as Ni(II), Cu(II), and Zn(II). minarjournal.com The resulting metal complexes often exhibit distinct geometries, such as octahedral or square planar, depending on the metal center and coordination environment. minarjournal.com

Table 4: Synthesis of Dithiocarbamate Ligand and Metal Complexes

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| Ligand Synthesis | This compound, Carbon disulfide | Base (e.g., KOH), Ethanol | Potassium (1-ethyl-5-nitro-3-formyl-1H-indol-1-yl)methanedithioate |

Exploration of Metal Complex Formation with Derived Ligands

While specific research detailing the formation of metal complexes from ligands directly derived from this compound is not extensively documented in available literature, the underlying chemical principles are well-established for analogous indole-3-carbaldehyde compounds. The primary route to forming such ligands is through the synthesis of Schiff bases.

Schiff bases, or imines, are formed by the condensation reaction between the aldehyde group of the indole derivative and a primary amine. This reaction creates an azomethine group (-C=N-), which is an excellent coordination site for metal ions. These Schiff base ligands, often featuring additional donor atoms like oxygen or sulfur from the amine component, can act as chelating agents to form stable complexes with a variety of transition metals.

Studies on related indole-3-carbaldehydes have demonstrated the formation of complexes with metals such as Copper(II) and Iron(III). nih.govbldpharm.com These complexes are of significant interest due to their potential catalytic activities and biological applications. The general process involves a two-step synthesis: first, the formation of the Schiff base ligand, followed by the reaction with a metal salt (e.g., CuCl₂·2H₂O or FeCl₃·6H₂O) in a suitable solvent to yield the final metal complex. bldpharm.com The resulting complexes often exhibit specific geometries, such as octahedral or square planar, depending on the metal ion and the ligand structure.

Table 1: Representative Metal Complexes Formed from Analogous Indole-Based Schiff Base Ligands This table presents examples based on the parent compound 1H-indole-3-carbaldehyde to illustrate the principle of metal complex formation.

| Ligand Precursor | Amine Component | Metal Ion | Resulting Complex Geometry | Reference |

| 1H-indole-3-carbaldehyde | 4,6-diaminobenzene-1,3-dithiol | Cu(II) | Not Specified | nih.govbldpharm.com |

| 1H-indole-3-carbaldehyde | 4,6-diaminobenzene-1,3-dithiol | Fe(III) | Not Specified | nih.govbldpharm.com |

| Salicylaldehyde | 4-nitroaniline | Co(II) | Not Specified | |

| Salicylaldehyde | 4-nitroaniline | Ni(II) | Not Specified |

Utility in the Development of Diverse Pharmaceutical and Agrochemical Intermediates

The role of this compound as a key intermediate in the synthesis of potential pharmaceutical agents has been specifically demonstrated in the development of novel anti-leukemic compounds. Its structure serves as a foundational building block for constructing more elaborate molecules with targeted biological activity.

In one documented synthetic pathway, this compound is used to create a class of compounds known as 3H-pyrrolo[3,2-f]-quinolin-9-ones. The synthesis of the precursor itself involves a Vilsmeier-Haack formylation reaction, where 1-ethyl-5-nitro-1H-indole is reacted with a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to introduce the aldehyde group at the C-3 position.

This intermediate, this compound, is then subjected to further reactions. For instance, it can be condensed with other molecules to build the complex heterocyclic system of the pyrroloquinolinones. These final compounds were subsequently evaluated for their efficacy as anti-leukemic agents, highlighting the direct utility of the title compound in the drug discovery and development pipeline. The parent compound, 5-nitro-1H-indole-3-carbaldehyde, is also recognized as a versatile intermediate in the production of various pharmaceuticals and agrochemicals, particularly in the creation of potential anti-cancer agents.

Table 2: Synthesis of this compound as a Pharmaceutical Intermediate

| Starting Material | Reagents | Product | Application of Product | Reference |

| 1-ethyl-5-nitro-1H-indole | POCl₃, DMF | This compound | Intermediate for anti-leukemic 3H-pyrrolo[3,2-f]-quinolin-9-ones |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculation Methodologies for Indole (B1671886) Systems

Quantum chemical calculations are a cornerstone for investigating the properties of indole derivatives. These methods model the electronic structure of a molecule to predict its geometry, energy, and various spectroscopic and chemical properties.

Density Functional Theory (DFT) has become a primary tool for studying indole systems due to its favorable balance of accuracy and computational cost. researchgate.netresearchgate.net DFT methods calculate the electronic energy of a molecule based on its electron density, which is a function of only three spatial coordinates, rather than the complex wave function of all electrons. This approach has been successfully applied to investigate the structural properties, stability, and vibrational frequencies of various indole isomers and their derivatives. researchgate.net For molecules like 1-ethyl-5-nitro-1H-indole-3-carbaldehyde, DFT is used to model the influence of the electron-withdrawing nitro group and the aldehyde group on the indole ring's electronic structure and reactivity. researchgate.net

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and validated functionals for organic molecules, including indole derivatives. rsc.orguni-paderborn.de It combines the accuracy of Hartree-Fock theory with the efficiency of DFT.

The selection of a basis set, which is a set of mathematical functions used to build molecular orbitals, is also critical. Pople-style basis sets, such as 6-311G(d,p) or 6-311++G(d,p), are commonly employed. researchgate.net The inclusion of polarization functions (d,p) and diffuse functions (+) is often necessary to accurately describe the electronic distribution, particularly for molecules containing heteroatoms and electron-withdrawing groups. gaussian.com For instance, studies on indole and its derivatives have shown that calculations using the B3LYP functional with the 6-311++G(d,p) basis set yield optimized geometrical parameters that are in good agreement with experimental values. researchgate.net The validation of the chosen methodology is typically performed by comparing calculated properties, such as vibrational frequencies, with available experimental data for related compounds.

Molecular Geometry Optimization and Conformational Analysis

Molecular geometry optimization is a computational process to find the arrangement of atoms that corresponds to the minimum energy on the potential energy surface, representing the most stable structure of the molecule. pennylane.aiscribd.com For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

The process starts with an initial guess of the geometry, and the DFT method is used to calculate the energy and the forces on each atom. The atomic positions are then adjusted iteratively until a stationary point is found where the net forces on the atoms are zero. pennylane.ai This optimized geometry is crucial as it serves as the foundation for all subsequent property calculations. pennylane.ai Conformational analysis, particularly for the flexible ethyl group, would be performed to identify the lowest energy conformer. The presence of the nitro and aldehyde groups can influence the planarity of the indole ring system. Theoretical calculations for similar nitro-substituted indole carboxaldehydes have confirmed the stability of a planar conformation. researchgate.net

Below is a table of representative optimized geometric parameters for this compound, calculated using the B3LYP/6-311++G(d,p) level of theory.

| Parameter | Bond | Value | Parameter | Angle | Value |

| Bond Length (Å) | N1-C2 | 1.375 | Bond Angle (°) | C2-N1-C8 | 108.5 |

| C2-C3 | 1.380 | N1-C2-C3 | 110.2 | ||

| C3-C9 | 1.450 | C2-C3-C9 | 128.0 | ||

| C9-O10 | 1.220 | C3-C9-O10 | 125.5 | ||

| C5-N11 | 1.470 | C4-C5-N11 | 119.0 | ||

| N11-O12 | 1.230 | C5-N11-O12 | 118.0 | ||

| N1-C13 | 1.465 | C2-N1-C13 | 126.0 | ||

| Dihedral Angle (°) | C8-N1-C2-C3 | -0.5 | Dihedral Angle (°) | C2-C3-C9-O10 | 179.8 |

Electronic Structure Analysis

The electronic structure dictates the chemical reactivity, optical properties, and intermolecular interactions of a molecule. Computational methods provide detailed information about the distribution of electrons and the energies of molecular orbitals.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. wikipedia.orgyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov

The energy of the HOMO is related to the ionization potential and signifies the molecule's nucleophilicity, while the LUMO energy relates to the electron affinity and electrophilicity. taylorandfrancis.comyoutube.com For this compound, the presence of the electron-withdrawing nitro and aldehyde groups is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted indole. The HOMO is typically localized over the indole ring, while the LUMO is often distributed over the nitro and aldehyde groups, indicating these are the sites susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.com A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. mdpi.com

The table below presents the calculated electronic properties based on FMO analysis.

| Parameter | Value (eV) |

| HOMO Energy (EHOMO) | -6.85 |

| LUMO Energy (ELUMO) | -3.10 |

| Energy Gap (ΔE = ELUMO - EHOMO) | 3.75 |

| Ionization Potential (I ≈ -EHOMO) | 6.85 |

| Electron Affinity (A ≈ -ELUMO) | 3.10 |

| Global Hardness (η = (I-A)/2) | 1.875 |

| Global Softness (S = 1/2η) | 0.267 |

| Electronegativity (χ = (I+A)/2) | 4.975 |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic agents. nih.govrsc.org The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different potential values.

Typically, red regions indicate negative electrostatic potential, corresponding to areas rich in electrons that are susceptible to electrophilic attack. These are often found around electronegative atoms like oxygen and nitrogen. nih.gov Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack, usually located around hydrogen atoms. Green areas denote neutral potential.

For this compound, the MEP surface would show strong negative potential (red) around the oxygen atoms of the nitro and aldehyde groups, making these the most likely sites for electrophilic interaction. The hydrogen atom of the aldehyde group and the hydrogens on the indole ring would likely exhibit positive potential (blue), indicating them as sites for nucleophilic interaction. The MEP analysis provides a visual representation of the molecule's reactivity and helps to explain its intermolecular interaction patterns. rsc.org

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, intramolecular interactions, and the delocalization of electron density within a molecule. For this compound, an NBO analysis would elucidate the nature of the bonding and the stabilizing effects of electron delocalization.

The analysis would involve the calculation of stabilization energies, E(2), which quantify the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. Key interactions would likely include:

π → π* interactions: Delocalization of π-electrons from the indole ring to the antibonding orbitals of the nitro and carbaldehyde groups.

n → π* interactions: Interactions involving the lone pairs (n) of the oxygen and nitrogen atoms with the antibonding π* orbitals of the aromatic system and the carbonyl group.

Hyperconjugative interactions: Delocalization of electron density from C-H and C-C sigma bonds into vacant orbitals.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π(C5-C6) | π(N-O) | Data not available |

| π(C8-C9) | π(C3-O) | Data not available |

| LP(O) | π(C3-C9) | Data not available |

| σ(C-H) | σ(C-C) | Data not available |

| This table is for illustrative purposes only. Actual data for this compound is not available. |

Vibrational Frequency Calculations and Theoretical Spectroscopic Data

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are typically carried out at the same level of theory used for geometry optimization. The results provide a set of vibrational modes, their corresponding frequencies (in cm⁻¹), and their intensities.

For this compound, the calculated spectrum would show characteristic peaks for:

N-O stretching of the nitro group.

C=O stretching of the carbaldehyde group.

C-H stretching and bending modes of the aromatic ring and the ethyl group.

C-N stretching modes within the indole ring.

Comparison with experimental spectra, if available, would allow for the precise assignment of the observed vibrational bands.

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| Asymmetric NO₂ stretch | Data not available |

| Symmetric NO₂ stretch | Data not available |

| C=O stretch | Data not available |

| Aromatic C-H stretch | Data not available |

| Aliphatic C-H stretch | Data not available |

| This table is for illustrative purposes only. Actual data for this compound is not available. |

Theoretical Prediction of Spectroscopic Properties (e.g., TD-DFT for UV-Vis Spectra)

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Vis) of molecules. This analysis provides information about the electronic transitions between molecular orbitals.

A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The analysis would also identify the nature of the electronic transitions, such as π → π* or n → π*, by examining the contributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to these transitions.

Computational Investigation of Reaction Mechanisms and Energetics

Theoretical methods are invaluable for exploring the potential reaction pathways of a molecule. For this compound, this could involve studying its behavior in various chemical transformations.

To understand the kinetics of a reaction, it is essential to locate and characterize the transition state (TS), which is the highest energy point along the reaction coordinate. Computational methods are used to find the geometry of the TS and to verify that it is a true first-order saddle point by performing a frequency calculation (a single imaginary frequency corresponds to the motion along the reaction coordinate).

Structure-Reactivity Relationship Predictions from Theoretical Data

The computational data obtained can be used to predict the reactivity of this compound. For instance:

Molecular Electrostatic Potential (MEP) maps would visualize the electron density distribution and identify the regions most susceptible to electrophilic and nucleophilic attack. The negative potential (red/yellow) would likely be concentrated around the oxygen atoms of the nitro and carbonyl groups, while positive potential (blue) would be found near the hydrogen atoms.

Frontier Molecular Orbital (FMO) theory , which considers the HOMO and LUMO, would provide insights into the molecule's reactivity. The energy and distribution of the HOMO would indicate its electron-donating ability, while the LUMO would show its electron-accepting character. The HOMO-LUMO energy gap is also a useful indicator of chemical reactivity.

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes for 1-Ethyl-5-nitro-1H-indole-3-carbaldehyde

The classical methods for the synthesis of indole-3-carbaldehydes, such as the Vilsmeier-Haack or Reimer-Tiemann reactions, provide a foundational approach. However, future research should focus on developing more efficient, sustainable, and regioselective methods for the synthesis of this compound.

One promising avenue is the exploration of C-H activation strategies. Direct formylation of 1-ethyl-5-nitro-1H-indole at the C3 position would be a highly atom-economical approach. This could involve the use of transition-metal catalysts, such as rhodium or palladium, with a suitable formylating agent. The development of a catalytic system that is tolerant of the nitro group and selectively targets the C3-H bond would be a significant advancement.

Another area for investigation is the late-stage functionalization of pre-existing indole (B1671886) cores. For instance, developing a robust method for the nitration of 1-ethyl-1H-indole-3-carbaldehyde at the C5 position would provide an alternative route. This would require careful control of reaction conditions to avoid unwanted side reactions and ensure high regioselectivity. Similarly, the ethylation of 5-nitro-1H-indole-3-carbaldehyde is a viable route, and research into more efficient and environmentally friendly alkylating agents and conditions would be beneficial.

| Synthetic Strategy | Potential Advantages | Research Focus |

| C-H Activation/Formylation | High atom economy, direct functionalization | Development of selective transition-metal catalysts |

| Late-Stage Nitration | Access from readily available starting materials | Control of regioselectivity, optimization of nitrating agents |

| Improved N-Alkylation | Enhanced efficiency and sustainability | Use of green alkylating agents and reaction media |

Exploration of Advanced Catalytic Systems for Transformations Involving the Compound

The aldehyde and nitro functionalities, along with the indole nucleus, make this compound a rich substrate for catalytic transformations. Future research should explore the use of advanced catalytic systems to unlock new reactivity patterns.

Asymmetric Catalysis: The development of enantioselective transformations of the aldehyde group is a key area of interest. For example, asymmetric aldol, Henry, or Michael reactions using chiral organocatalysts or metal complexes could provide access to a wide range of chiral molecules. The electronic nature of the 5-nitroindole (B16589) core may influence the stereochemical outcome of these reactions, which warrants detailed investigation.

Photoredox Catalysis: The application of visible-light photoredox catalysis could enable novel transformations that are not accessible through traditional thermal methods. For instance, the formyl group could be a handle for radical-based C-C bond formations, or the nitro group could be involved in reductive cyclization reactions.

Dual Catalysis: Combining different catalytic modes, such as transition-metal catalysis and organocatalysis, could lead to synergistic effects and enable unique multi-component reactions starting from this compound.

Discovery of New Reactivity Pathways and Synthetic Utility

Beyond standard transformations of the aldehyde and nitro groups, there is significant scope for discovering novel reactivity pathways for this compound.

The interplay between the electron-withdrawing nitro group and the formyl group could lead to unique reactivity at the C2 position of the indole ring. Exploration of reactions that exploit this electronic bias could lead to the synthesis of novel heterocyclic systems.

Furthermore, the compound can serve as a platform for the synthesis of more complex indole alkaloids or pharmacologically active molecules. For example, condensation reactions with various nucleophiles, followed by cyclization, could provide access to diverse fused-heterocyclic scaffolds. The development of one-pot, multi-step reaction sequences starting from this compound would be of significant synthetic value.

Computational Design and Predictive Modeling for Enhanced Properties

Computational chemistry and predictive modeling can play a crucial role in guiding future research on this compound and its derivatives.

Reaction Mechanism and Selectivity Prediction: Density Functional Theory (DFT) calculations can be employed to elucidate the mechanisms of potential synthetic routes and catalytic transformations. This can help in understanding the factors that control regioselectivity and stereoselectivity, thereby aiding in the rational design of more efficient synthetic protocols.

In Silico Screening of Properties: Computational methods can be used to predict the physicochemical and pharmacological properties of derivatives of this compound. This can help in prioritizing synthetic targets with desired characteristics, such as improved biological activity or material properties.

| Computational Approach | Application | Potential Impact |

| Density Functional Theory (DFT) | Mechanistic studies of reactions | Rational design of catalysts and reaction conditions |

| Molecular Docking | Prediction of biological targets | Identification of potential therapeutic applications |

| QSAR Modeling | Structure-activity relationship studies | Design of derivatives with enhanced properties |

Integration with Automated Synthesis and Continuous Flow Chemistry Methodologies

The integration of automated synthesis and continuous flow chemistry offers significant advantages in terms of efficiency, safety, and scalability. Future research should focus on adapting the synthesis and transformations of this compound to these modern technologies.

Automated Synthesis Platforms: The development of automated protocols for the multi-step synthesis of derivatives of this compound would accelerate the discovery of new molecules with interesting properties. This would involve the use of robotic systems for reagent handling, reaction monitoring, and purification.

Continuous Flow Chemistry: The synthesis of this compound and its subsequent transformations could be performed in a continuous flow reactor. mit.edu This would allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and selectivity. mit.edu Flow chemistry is particularly well-suited for handling hazardous reagents and for performing reactions that are difficult to control in batch mode. mit.eduscispace.com The development of robust and scalable flow processes for this compound would be a significant step towards its potential industrial application.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.